7-Methoxy-1,2-dihydronaphthalene

説明

BenchChem offers high-quality 7-Methoxy-1,2-dihydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1,2-dihydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

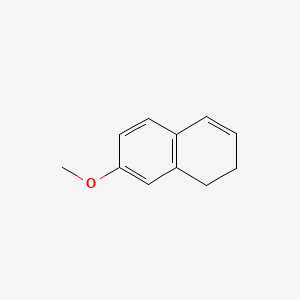

Structure

3D Structure

特性

IUPAC Name |

7-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCMXCTQPOKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344158 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-91-3 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Synthesis of 7-Methoxy-1,2-dihydronaphthalene: A Comprehensive NMR Guide

Executive Summary

7-Methoxy-1,2-dihydronaphthalene is a highly versatile diene building block utilized extensively in organic synthesis. Its conjugated framework makes it an ideal precursor for the construction of complex polycyclic architectures, including ambrinols, steroidal cores, and marine natural products such as acanthodoral[1]. For researchers and drug development professionals, the precise structural characterization of this intermediate is paramount to ensure downstream synthetic fidelity. This technical guide provides an authoritative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-methoxy-1,2-dihydronaphthalene, grounded in electronic causality and validated experimental protocols.

Mechanistic Causality in NMR Assignments

Understanding the electronic and steric environment of 7-methoxy-1,2-dihydronaphthalene is essential for rationalizing its NMR spectra. The molecule consists of a fused bicyclic system: a benzene ring substituted with a strongly electron-donating methoxy group at C7, and a partially saturated cyclohexene ring containing a C3–C4 double bond.

The Nomenclature Shift: From C6 to C7

A common point of confusion in the synthesis of this compound is the apparent "migration" of the methoxy group. The standard precursor is 6-methoxy-1-tetralone . When reduced and dehydrated, the resulting double bond forms between the original C1 and C2 positions. However, IUPAC nomenclature rules for dihydronaphthalenes dictate that the saturated carbons must be assigned the lowest possible locants (C1 and C2). Consequently, the ring system is renumbered starting from the original C4 position. This reorientation shifts the methoxy group's relative locant from C6 in the tetralone to C7 in the 1,2-dihydronaphthalene product.

Proton ( 1 H) NMR Dynamics

The methoxy group at C7 exerts a profound resonance effect (+M), pushing electron density into the aromatic π -system.

-

Aromatic Shielding: This electron donation selectively shields the protons ortho to the methoxy group (C6-H and C8-H), shifting their resonance upfield (6.62–6.75 ppm) relative to the meta proton at C5 (6.87–7.01 ppm)[2].

-

Vinylic Deshielding: The vinylic protons exhibit a classic cis-alkene coupling geometry within a six-membered ring, resulting in a coupling constant ( J ) of 9.6 Hz. The C4-H proton resonates further downfield (6.42 ppm) than C3-H (5.90 ppm) because C4 is directly conjugated with the aromatic ring, whereas C3 is adjacent to the aliphatic C2 methylene[3].

Carbon ( 13 C) NMR Dynamics

The 13 C spectrum mirrors these electronic effects perfectly[2].

-

The C7 carbon is highly deshielded (158.7 ppm) due to the direct attachment of the electronegative oxygen atom.

-

Conversely, the ortho carbons (C6 and C8) are heavily shielded by resonance, appearing upfield at 113.9 and 111.2 ppm, respectively.

-

The vinylic carbons (C3 and C4) resonate at 126.1 and 127.3 ppm, which is highly characteristic of conjugated cyclic alkenes.

Quantitative Data Summaries

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for the target compound.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 ) [2]

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| C5-H | 6.87 – 7.01 | m (d-like) | 1H | ~8.5 (ortho) |

| C6-H, C8-H | 6.62 – 6.75 | m | 2H | - |

| C4-H | 6.42 | dt | 1H | 9.6, 1.9 |

| C3-H | 5.90 | dt | 1H | 9.6, 4.4 |

| -OCH 3 | 3.80 | s | 3H | - |

| C1-H 2 | 2.78 | t | 2H | 8.2 |

| C2-H 2 | 2.26 – 2.33 | m | 2H | - |

Table 2: 13 C NMR Chemical Shifts (101 MHz, CDCl 3 ) [2]

| Position | Chemical Shift ( δ , ppm) | Carbon Type |

| C7 | 158.7 | Quaternary (C-O) |

| C8a | 137.3 | Quaternary (Aromatic) |

| C4a | 127.5 | Quaternary (Aromatic) |

| C4 | 127.3 | CH (Vinylic, Conjugated) |

| C5 | 127.0 | CH (Aromatic) |

| C3 | 126.1 | CH (Vinylic) |

| C6 | 113.9 | CH (Aromatic, ortho to OMe) |

| C8 | 111.2 | CH (Aromatic, ortho to OMe) |

| -OCH 3 | 55.4 | CH 3 (Methoxy) |

| C1 | 28.2 | CH 2 (Aliphatic, Benzylic) |

| C2 | 23.1 | CH 2 (Aliphatic, Allylic) |

(Note: The signals at 127.5, 127.3, 127.0, and 126.1 ppm correspond to the C4a, C4, C5, and C3 carbons. Due to their tight clustering, definitive assignment often requires 2D HSQC and HMBC cross-correlation, though the vinylic C3 is reliably the most shielded of the group at 126.1 ppm.)

Experimental Protocol: Synthesis and NMR Sample Preparation

To ensure high-fidelity analytical data, the synthesis and isolation of the compound must be rigorously controlled. The following self-validating protocol details the reduction of 6-methoxy-1-tetralone followed by dehydration[2].

Step 1: Reduction to Benzylic Alcohol

-

Reaction Setup: Dissolve 6-methoxy-1-tetralone (1.0 equiv, e.g., 20 mmol) in anhydrous methanol (0.33 M) and cool to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH 4 , 2.0 equiv) in small portions. Causality: Stepwise addition manages the exothermic release of hydrogen gas and prevents solvent bumping.

-

Reaction Monitoring: Stir the reaction for 1 hour at room temperature.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot confirms complete reduction.

-

-

Workup: Quench dropwise with distilled water (15 mL), concentrate under reduced pressure to remove the methanol, and extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate to yield the crude benzylic alcohol.

Step 2: Dehydration and Purification

-

Chromatographic Dehydration: The benzylic alcohol intermediate is highly prone to elimination to regain aromatic conjugation. Load the crude residue onto a silica gel column.

-

Elution: Elute with a gradient of 0 → 5% diethyl ether in petroleum ether. Causality: The mildly acidic nature of the silica gel stationary phase facilitates the spontaneous dehydration of the benzylic alcohol into the conjugated dihydronaphthalene during elution[2].

-

Fraction Collection: Collect the non-polar fractions.

-

Self-Validation Check: The target product will elute significantly faster than the alcohol intermediate. A rapid IR or crude 1 H NMR check of the concentrated fractions will show the complete disappearance of the broad -OH stretch/peak and the emergence of distinct vinylic doublets of triplets at 5.90 and 6.42 ppm.

-

Step 3: NMR Acquisition

-

Sample Prep: Dissolve ~15 mg of the purified 7-methoxy-1,2-dihydronaphthalene in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Acquisition: Acquire 1 H NMR at 400 MHz (or 600 MHz) and 13 C NMR at 101 MHz (or 151 MHz) at ambient temperature.

Workflow Visualization

The following diagram maps the logical progression from starting material synthesis through to NMR spectral acquisition.

Workflow for the synthesis and NMR characterization of 7-Methoxy-1,2-dihydronaphthalene.

References

-

[3] Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers: Kinetic and Mechanistic Study. MDPI. [Link]

-

[1] Total Synthesis of Acanthodoral Using a Rearrangement Strategy. ACS Publications.[Link]

-

[2] Telescoped Synthesis of Vicinal Diamines via Ring-Opening of Electrochemically Generated Aziridines in Flow. University of Amsterdam (UvA). [Link]

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 7-Methoxy-1,2-dihydronaphthalene

Executive Overview

7-Methoxy-1,2-dihydronaphthalene (C₁₁H₁₂O, Exact Mass: 160.0888 Da) is a highly conjugated bicyclic ether that serves as a critical synthetic intermediate in the development of steroidal frameworks and complex pharmaceuticals. Furthermore, it is frequently identified as a pyrolytic degradation product in environmental and material sciences, particularly during the thermal breakdown of lignin derivatives and spirophosphate flame retardants[1][2].

Accurate identification of this compound in complex matrices requires a rigorous understanding of its mass spectrometric behavior. This whitepaper details the self-validating analytical workflows and the fundamental thermodynamic drivers behind its electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways.

Self-Validating Analytical Workflows

To ensure high-fidelity data acquisition and prevent false-positive identifications, the analytical protocol must be designed as a self-validating system. Every parameter choice is grounded in a specific chemical causality.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Protocol

This methodology is optimized for the detection of volatile and semi-volatile aromatic ethers, leveraging standard 70 eV ionization for library-matchable fragmentation[3].

Step-by-Step Methodology:

-

System Suitability & Mass Calibration:

-

Action: Tune the quadrupole mass analyzer using Perfluorotributylamine (PFTBA).

-

Causality: PFTBA provides stable fragments across the target mass range (m/z 69, 219, 502). This ensures the mass axis is calibrated to within ±0.1 Da and relative abundance ratios are normalized, which is critical because the identification of 7-methoxy-1,2-dihydronaphthalene relies heavily on the exact ratio of its m/z 160 and m/z 115 peaks.

-

-

Sample Preparation & Internal Standardization:

-

Action: Spike the sample matrix with Naphthalene-d8 (10 µg/mL) prior to liquid-liquid extraction (LLE) using high-purity hexane.

-

Causality: The deuterated internal standard validates the extraction efficiency and corrects for any matrix-induced ion suppression or enhancement, ensuring quantitative integrity.

-

-

Chromatographic Separation:

-

Action: Inject 1 µL in splitless mode onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Set the inlet to 250°C.

-

Causality: The slightly polar stationary phase minimizes active site interactions with the methoxy group, preventing peak tailing. Splitless injection is chosen to maximize sensitivity for trace-level pyrolytic degradation products[2].

-

-

Ionization & Acquisition:

-

Action: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300.

-

Causality: 70 eV is the universal thermodynamic "sweet spot" where the de Broglie wavelength of the electron matches the bond lengths of the target molecule, maximizing ionization efficiency and generating spectra directly comparable to NIST library data[3].

-

Self-validating GC-MS workflow for dihydronaphthalene analysis.

LC-ESI-MS/MS Considerations

While GC-MS is standard, LC-MS with Electrospray Ionization (ESI) is utilized for broader reaction monitoring[1]. In positive ion mode (+ESI), the methoxy oxygen acts as a strong proton acceptor, yielding a robust pseudo-molecular ion [M+H]+ at m/z 161[1]. Collision-Induced Dissociation (CID) with argon gas is subsequently used to drive fragmentation for structural confirmation.

Ionization Thermodynamics & Fragmentation Pathways

When 7-Methoxy-1,2-dihydronaphthalene is subjected to 70 eV electron ionization, the molecule undergoes a vertical transition (Franck-Condon principle) to form a highly excited radical cation [M]∙+ . The location of the initial charge localization dictates the subsequent fragmentation cascades.

Primary Charge Localization

The lowest ionization energy in this molecule corresponds to the removal of an electron from the extended π -system (the benzene ring conjugated with the 3,4-double bond) or the non-bonding electron pairs on the methoxy oxygen. This extensive delocalization provides immense stability to the molecular ion, making the [M]∙+ peak at m/z 160 the base peak (100% relative abundance) in the spectrum[3].

Mechanistic Cleavage Pathways

-

The α -Cleavage and Methyl Loss (m/z 145): Charge localization on the methoxy oxygen triggers homolytic bond fission of the O−CH3 bond. The expulsion of a methyl radical ( CH3∙ , 15 Da) generates an even-electron quinonoid oxonium ion at m/z 145. This fragment is highly stabilized by resonance across the bicyclic system.

-

Carbon Monoxide Expulsion and Ring Contraction (m/z 117 & 115): The m/z 145 oxonium ion undergoes a classic rearrangement characteristic of methoxyarenes. It expels a neutral carbon monoxide (CO, 28 Da) molecule, causing the aromatic ring to contract and form an indenyl-type cation at m/z 117. Subsequent rapid dehydrogenation (loss of H2 , 2 Da) yields the highly stable, fully conjugated m/z 115 cation. The m/z 115 peak is the second most abundant peak in the NIST reference spectrum[3].

-

Benzylic Hydrogen Loss (m/z 159): The saturated carbons at positions 1 and 2 of the dihydronaphthalene ring possess benzylic/allylic hydrogens. Homolytic cleavage of a C−H bond releases a hydrogen radical ( H∙ , 1 Da), yielding the m/z 159 cation. This is the third highest peak in the spectrum, driven by the formation of a fully aromatized or highly conjugated stable cation[3].

Primary 70 eV EI fragmentation pathways of 7-Methoxy-1,2-dihydronaphthalene.

Quantitative Fragment Mapping

For rapid data processing and algorithmic library matching, the fragmentation data is summarized below. The exact relative abundances will vary slightly based on the specific quadrupole tuning, but the rank order of the top three peaks serves as a definitive analytical fingerprint[3].

| m/z Ratio | Relative Abundance | Fragment Assignment | Neutral Loss | Mechanistic Driver |

| 160 | 100% (Base Peak) | [M]∙+ ( C11H12O∙+ ) | None | High stability of the conjugated π -system |

| 115 | 2nd Highest | [C9H7]+ | CH3∙+CO+H2 | Ring contraction and extensive aromatization |

| 159 | 3rd Highest | [M−H]+ | H∙ (1 Da) | Benzylic/allylic homolytic cleavage |

| 145 | Moderate | [M−CH3]+ | CH3∙ (15 Da) | Methoxy cleavage forming a quinonoid oxonium |

| 129 | Minor | [M−OCH3]+ | CH3O∙ (31 Da) | Direct loss of the methoxy radical |

Conclusion

The mass spectrometric analysis of 7-Methoxy-1,2-dihydronaphthalene is defined by its robust molecular ion (m/z 160) and a distinct cascade of neutral losses ( CH3∙ followed by CO ) that are hallmark signatures of methoxy-aromatic systems. By employing a self-validating GC-MS workflow with strict mass calibration and internal standardization, researchers can confidently identify this compound in complex reaction mixtures or pyrolytic environmental samples.

References

- 7-Methoxy-1,2-dihydronaphthalene | C11H12O | CID 594778 - PubChem, nih.gov,

- Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers: Kinetic and Mechanistic Study - MDPI, mdpi.com,

- flame retardant spirophosphates: pyrolysis-GC - International Science Community Associ

Sources

Electronic Effects of Methoxy Substitution on 1,2-Dihydronaphthalene Reactivity: A Comprehensive Technical Guide

Executive Summary

The 1,2-dihydronaphthalene (1,2-DHN) scaffold is a privileged bicyclic motif in organic synthesis and medicinal chemistry, serving as the core structural precursor for complex tetralins, naphthalenes, and selective estrogen receptor modulators (SERMs). The introduction of a methoxy group (–OCH₃) onto this framework fundamentally rewires its electronic landscape. Depending on its regiochemical placement, the methoxy substituent acts as a powerful resonance donor (+M) or an inductive withdrawing group (–I), dictating the molecule's behavior across electrophilic additions, solvolysis, and transition-metal-catalyzed functionalizations.

This whitepaper dissects the electronic causality behind methoxy-1,2-DHN reactivity, providing researchers with self-validating experimental workflows and quantitative kinetic insights.

Mechanistic Foundations: Regiochemical Dependency of Electronic Effects

The reactivity of methoxy-substituted 1,2-DHNs is not monolithic; it is highly sensitive to the position of the substituent relative to the partially saturated ring.

-

4-Methoxy-1,2-Dihydronaphthalene (Vinyl Ether System): When the methoxy group is positioned at C4, it is directly conjugated with the alkene, forming a cyclic vinyl ether. The oxygen lone pairs donate electron density into the π -system of the double bond via a strong +M effect, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy. This renders the alkene highly susceptible to electrophilic attack, such as rate-determining protonation during acid-catalyzed hydrolysis 1.

-

2-Methoxy-1,2-Dihydronaphthalene (Carbocation Stabilization): Substitution at the sp3 hybridized C2 position primarily influences reactive intermediates. During the solvolysis of 1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalenes, the methoxy group provides critical hyperconjugative and neighboring-group stabilization to the developing β -hydroxy carbocation. This results in an extreme stereoelectronic kinetic advantage for specific isomers 2.

-

6- and 7-Methoxy-1,2-Dihydronaphthalene (Remote Aromatic Activation): Methoxy substitution on the fused benzene ring enriches the electron density of the entire aromatic system. This remote activation is pivotal in transition-metal chemistry, such as Rh(II)-catalyzed C–H functionalizations, where the electron-rich aromatic ring facilitates complex combined C–H activation/Cope rearrangement pathways 3.

Diagram 1: Logical relationship of methoxy electronic effects (+M vs -I) on 1,2-DHN reactivity.

Quantitative Kinetic & Thermodynamic Profiling

To fully grasp the magnitude of these electronic effects, we must examine the kinetic data derived from standardized mechanistic probes. The table below summarizes the key quantitative metrics associated with methoxy-1,2-DHN reactivity across different reaction paradigms.

| Substrate | Reaction Pathway | Key Kinetic/Thermodynamic Metric | Mechanistic Implication |

| 4-Methoxy-1,2-DHN | Acid-Catalyzed Hydrolysis | Hydronium-ion isotope effect kH/kD=3.39 | Confirms rate-determining proton transfer to the vinyl ether β -carbon 1. |

| 4-Methoxy-1,2-DHN | Acid-Catalyzed Hydrolysis | Brønsted exponent α=0.70 | Indicates a late, product-like transition state during protonation 1. |

| 1-Trichloroacetoxy-2-methoxy-1,2-DHN | Solvolysis (Aqueous Acetonitrile) | Rate ratio kcis/ktrans=1800 | Massive stereoelectronic advantage for the cis isomer due to optimal hyperconjugative stabilization of the carbocation 2. |

| 6-Methoxy-4-methyl-1,2-DHN | Rh(II)-Catalyzed C–H Functionalization | >98% de, up to 99.6% ee | High enantio- and diastereoselectivity driven by combined C–H activation and Cope rearrangement 3. |

Self-Validating Experimental Workflows

In advanced synthetic and physical organic chemistry, experimental protocols must be designed as self-validating systems, ensuring that kinetic data and stereochemical outcomes are free from artifacts.

Protocol A: Stopped-Flow Kinetic Measurement of 4-Methoxy-1,2-DHN Hydrolysis

Causality & Design: The hydrolysis of the vinyl ether group in 4-methoxy-1,2-DHN is extremely rapid, precluding standard benchtop spectrophotometry. A stopped-flow system is required. To ensure the kinetic model is self-validating, the reaction is monitored at two distinct wavelengths simultaneously: the disappearance of the substrate and the appearance of the product ( α -tetralone). This dual-wavelength monitoring confirms mass balance and rules out the accumulation of long-lived hemiacetal intermediates [[1]]().

Diagram 2: Self-validating workflow for stopped-flow kinetic measurement of vinyl ether hydrolysis.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a 1.0×10−5 M stock solution of 4-methoxy-1,2-DHN in anhydrous acetonitrile. Rationale: A low concentration ensures pseudo-first-order kinetics when mixed with excess aqueous acid and prevents substrate aggregation.

-

Buffer Equilibration: Prepare a series of aqueous perchloric acid solutions and carboxylic acid buffers. Equilibrate all solutions in the stopped-flow syringes to precisely 25.0 ± 0.05 °C. Rationale: Rate-determining proton transfers are highly temperature-sensitive; strict thermal control is non-negotiable.

-

Spectrophotometric Monitoring: Trigger the rapid mixing of the substrate and buffer. Monitor the decay of 4-methoxy-1,2-DHN absorbance at λ=222 nm and the concurrent rise of α -tetralone at λ=254 nm.

-

Data Fitting: Fit the time-resolved absorbance data to a single-exponential decay/growth model to extract the pseudo-first-order rate constants ( kobs ).

-

Isotope Effect Calculation: Repeat the process using deuterated buffers (D₃O⁺/D₂O) to calculate the hydronium-ion isotope effect ( kH/kD ). A value of ~3.39 confirms a rate-determining proton transfer mechanism 1.

Protocol B: Rhodium-Catalyzed C–H Functionalization of 6-Methoxy-1,2-DHN

Causality & Design: The reaction between 6-methoxy-4-methyl-1,2-DHN and vinylcarbenoids requires exquisite control over the reactive Rh(II) intermediate. The use of 2,2-dimethylbutane (DMB) as a solvent is a deliberate choice: it lacks reactive secondary or tertiary C–H bonds, preventing the highly electrophilic rhodium carbenoid from inserting into the solvent instead of the substrate 3.

Step-by-Step Methodology:

-

Catalyst and Substrate Loading: In a flame-dried Schlenk flask under argon, dissolve 6-methoxy-4-methyl-1,2-DHN (2.0 equiv) and the chiral catalyst Rh₂(S-DOSP)₄ (1 mol %) in anhydrous 2,2-dimethylbutane.

-

Temperature Control: Cool the reaction mixture to 0 °C. Rationale: Lowering the temperature suppresses non-selective background reactions and maximizes the enantiodiscrimination of the chiral catalyst.

-

Diazo Addition: Dissolve the vinyldiazoacetate (1.1 equiv) in 2,2-dimethylbutane and add it dropwise via a syringe pump over 1 hour. Rationale: Slow addition keeps the steady-state concentration of the diazo compound low, preventing unwanted diazo dimerization.

-

Verification & Isolation: Monitor the reaction via TLC until the diazo compound is consumed. Purify the formal C–H activation product via flash chromatography. The stereochemical outcome (>98% de, >90% ee) is validated via chiral HPLC against a racemic standard 3.

References

-

Substituent Effects On Intramolecular Epoxide Cyclizations That Can Competitively Occur at Aromatic or Double Bond Positions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

β-Hydroxy carbocation intermediates in solvolyses of di- and tetra-hydronaphthalene substrates Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

Highly Diastereoselective and Enantioselective C−H Functionalization of 1,2-Dihydronaphthalenes: A Combined C−H Activation/Cope Rearrangement Followed by a Retro-Cope Rearrangement Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

-

Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity Source: Semantic Scholar URL:[Link]

Sources

Mechanistic Paradigms in the Electron Donor-Acceptor (EDA) Activation of 7-Methoxy-1,2-dihydronaphthalene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Photoredox Catalysis & Physical Organic Chemistry

Electronic Foundations and Rationale

The functionalization of electron-rich alkenes via photoredox catalysis has fundamentally shifted how drug development professionals approach complex molecular scaffolds. Among these substrates, 7-Methoxy-1,2-dihydronaphthalene (7-OMe-DHN) stands out as a privileged architecture. The methoxy group at the C7 position acts as a powerful resonance donor (+M effect), pushing electron density into the aromatic ring and the conjugated C1-C2 double bond[1].

This structural feature dramatically elevates the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. Consequently, 7-OMe-DHN acts as an exceptional electron donor, capable of forming ground-state Electron Donor-Acceptor (EDA) complexes with electron-deficient species—such as thianthrenium salts, polyfluoroarenes, or tetracyanoethylene (TCNE)[2],[3]. By leveraging these EDA complexes, chemists can bypass the need for exogenous transition-metal photocatalysts, driving single-electron transfer (SET) cascades purely through visible-light irradiation.

Mechanistic Dynamics of EDA Complexation and SET

The activation of 7-OMe-DHN via an EDA complex is a highly orchestrated sequence of thermodynamic association and photochemical excitation:

-

Ground-State Association: In a suitable solvent (typically non-competing solvents like CH₂Cl₂ or CHCl₃), 7-OMe-DHN and an electron acceptor associate to form a ground-state EDA complex. This association is purely thermodynamic and is characterized by a bathochromic (red) shift in the UV-Vis spectrum, creating a new charge-transfer absorption band in the visible region[4].

-

Photoexcitation: Irradiation with blue LEDs (400–450 nm) selectively excites the EDA complex without causing deleterious UV-induced homolysis of the individual components.

-

Single Electron Transfer (SET): The excited EDA complex undergoes rapid SET, yielding a radical ion pair: the 7-OMe-DHN radical cation and the acceptor radical anion.

-

Radical Cascade & Functionalization: The highly reactive 7-OMe-DHN radical cation can undergo nucleophilic trapping or radical coupling. For instance, in regioselective sulfonylation cascades, the EDA complex serves as a photoinitiator that ultimately yields highly functionalized products like 3-sulfonyl-7-methoxy-1,2-dihydronaphthalene[2]. In other charge-transfer reactions, zwitterionic intermediates drive the formation of complex bicyclic dihydronaphthalene frameworks[3].

Fig 1: EDA complexation and SET mechanism of 7-OMe-DHN.

Quantitative Data & Analytics

To ensure reproducibility in drug development workflows, the physicochemical parameters of the EDA complex must be strictly quantified. The table below summarizes the critical analytical metrics required to validate the EDA activation of 7-OMe-DHN.

| Parameter | Value / Description | Analytical Method | Causality / Significance |

| Binding Stoichiometry | 1:1 (Donor:Acceptor) | ¹H NMR Job's Plot | Confirms discrete complexation over random collisional aggregation[4]. |

| Charge-Transfer Band | Bathochromic shift (400–450 nm) | UV-Vis Spectroscopy | Enables selective photoexcitation, preventing UV degradation of the substrate[4]. |

| Redox Potential ( Eox ) | ~ -0.71 V (vs. SCE)* | Cyclic Voltammetry | Quantifies the strong one-electron donating capacity of the conjugated system[5]. |

| Photochemical Dependence | Stepwise yield progression | Kinetic Aliquot Tracking | Light ON/OFF studies prove the reaction requires continuous photon flux, ruling out thermal radical chain processes[4]. |

*Value extrapolated from structurally analogous highly conjugated methoxy-aryl systems.

Self-Validating Experimental Protocols

Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems. The following methodologies incorporate built-in controls to verify the causality of each experimental choice.

Protocol A: Spectroscopic Validation of the EDA Complex (Job's Plot)

Causality: Before attempting photochemical functionalization, one must prove the ground-state existence of the EDA complex. A Job's plot confirms the 1:1 binding stoichiometry, ruling out higher-order aggregates that could lead to unpredictable side reactions[4].

-

Preparation: Prepare equimolar stock solutions (0.2 M) of 7-OMe-DHN (Donor) and the chosen acceptor (e.g., a thianthrenium salt) in anhydrous CDCl₃. Causality: CDCl₃ is chosen because it lacks competing donor/acceptor properties and is transparent in the visible region.

-

Titration: In a series of NMR tubes, mix the donor and acceptor solutions to create varying molar fractions ( χ ) from 0.0 to 1.0, ensuring the total volume (0.5 mL) and total concentration remain constant.

-

Dark Incubation: Wrap the tubes in aluminum foil and incubate at room temperature for 15 minutes. Causality: Prevents premature ambient-light-induced SET.

-

Data Acquisition: Record the ¹H NMR spectra. Monitor the change in chemical shift ( Δδ ) of a distinct proton on the acceptor.

-

Validation: Plot Δδ×χ against χ . A parabolic curve with a maximum strictly at χ=0.5 validates a 1:1 EDA complex stoichiometry.

Protocol B: Visible-Light Driven Radical Functionalization

Causality: This protocol utilizes continuous photon flux to drive the SET cascade. Strict atmospheric and thermal controls are required to prevent the quenching of the excited state.

-

Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-OMe-DHN (0.2 mmol), the electron acceptor (0.2 mmol), and the radical trapping agent (e.g., DABSO for sulfonylation) in 2.0 mL of degassed solvent. Add 1,3,5-trimethoxybenzene (0.05 mmol) as an internal standard.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Removing it prevents the formation of unwanted peroxyl radicals and ensures maximum quantum yield.

-

Irradiation: Backfill with Argon. Irradiate the mixture using 30 W Blue LEDs (440 nm) placed 5 cm from the tube. Use a cooling fan to maintain the reaction at 25 °C. Causality: Thermal control ensures the activation energy is provided purely by photons, not by bulk heating.

-

Self-Validation (Light ON/OFF): Run a parallel reaction where the light source is toggled on and off in 30-minute intervals. Take 10 µL aliquots during each phase. Product formation should strictly halt during the "OFF" phases, validating that the reaction is not a self-propagating thermal chain reaction[4].

-

Purification: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography (petroleum ether/ethyl acetate) to isolate the functionalized 7-methoxy-1,2-dihydronaphthalene derivative[2],[1].

Fig 2: Self-validating workflow for EDA-driven functionalization.

References

-

Regioselective Sulfonylation of Methylenecyclopropanes with Thianthrenium Salts Enabled by Electron Donor–Acceptor Complex Activation Source: The Journal of Organic Chemistry - ACS Publications URL:2

-

Regioselective Sulfonylation of Methylenecyclopropanes with Thianthrenium Salts Enabled by Electron Donor-Acceptor Complexes Activ - Supporting Information Source: amazonaws.com (ACS Supporting Info) URL:4

-

Charge-transfer reaction of butatriene: formation of dihydronaphthalene derivative Source: buttobi.net (Nazrul Islam) URL:3

-

Gas-Phase Pyrolytic Reaction of 4-Aryl-3-buten-2-ols and Allyl Benzyl Ethers Source: PMC - NIH URL:1

Sources

Structural Elucidation and Crystallographic Profiling of 7-Methoxy-1,2-dihydronaphthalene Derivatives: A Technical Guide

Executive Summary

The molecular scaffold 7-Methoxy-1,2-dihydronaphthalene represents a highly versatile building block in modern synthetic organic chemistry and drug discovery. Because of its unique electronic properties—combining an electron-rich methoxy-substituted aromatic ring with a reactive cyclic alkene—it serves as a critical precursor for complex polycyclic alkaloids, novel sulfonylated pharmacophores, and unique cyclodimers.

For researchers and drug development professionals, understanding the precise 3D spatial arrangement of these derivatives is paramount. Stereochemistry and conformational rigidity directly dictate target binding affinity and pharmacokinetic profiles. This whitepaper synthesizes recent crystallographic data, mechanistic pathways, and self-validating experimental protocols to provide an authoritative guide on the structural elucidation of 7-Methoxy-1,2-dihydronaphthalene derivatives.

Mechanistic Pathways of Derivatization

The derivatization of 7-methoxy-1,2-dihydronaphthalene is driven by the differential reactivity of its conjugated system. Understanding the causality behind these reactions allows chemists to rationally design novel analogs.

-

Electron Donor–Acceptor (EDA) Complex Activation : Recent breakthroughs demonstrate that thianthrenium salts, when combined with DABCO (acting as an SO₂ surrogate), form an EDA complex. This complex enables the catalyst-free, regioselective sulfonylation of the C=C bond, yielding products like 3-((4-Ethylphenyl)sulfonyl)-7-methoxy-1,2-dihydronaphthalene[1][2]. The causality here relies on the EDA complex lowering the activation energy for SO₂ trapping, bypassing the need for transition-metal photocatalysts[3].

-

Cp*Rh(III)-Catalyzed Annulation : The cyclic alkene moiety undergoes redox-neutral C–H/N–H annulation with benzamides. The electron-donating methoxy group enhances the nucleophilicity of the alkene, facilitating migratory insertion and subsequent reductive elimination to form the rigid hexahydrobenzo[c]phenanthridine alkaloid core[4].

-

Reductive Dimerization : Treatment with sodium and ethylenediamine triggers a radical-anion mediated cyclodimerization, forming a complex bridged polycyclic system (C₂₂H₂₄O₂)[5].

Mechanistic pathways for the derivatization of 7-Methoxy-1,2-dihydronaphthalene.

Crystallographic Data and 3D Structural Insights

Single-crystal X-ray diffraction (XRD) remains the gold standard for establishing the absolute configuration and conformational geometry of these derivatives. The table below summarizes the quantitative crystallographic parameters of key 7-methoxy-1,2-dihydronaphthalene derivatives derived from peer-reviewed structural analyses.

Table 1: Summary of Crystallographic Parameters

| Derivative Type | Chemical Formula | Space Group | Key Structural Feature | R-Value | Reference |

| Cyclodimer | C₂₂H₂₄O₂ | Monoclinic, P2₁/c | 7,13-methano-5H-benzo[4,5]cyclohepta[1,2-a]naphthalene core. Two independent molecules in asymmetric unit. | 0.060 | van der Helm et al.[5] |

| Annulated Alkaloid Core | Variable (e.g., C₁₈H₁₄F₃NO₂) | Variable | Highly rigid hexahydrobenzo[c]phenanthridine framework; stereoselective cis-fusion. | < 0.05 | ACS Omega[4] |

| Sulfonylated Derivative | C₁₉H₂₀O₃S (Compound 4b) | Variable | Regioselective C3-sulfonylation; distinct torsional angle between the sulfonyl plane and the dihydronaphthalene ring. | < 0.05 | Li et al.[1][2] |

Structural Causality: In the cyclodimer (C₂₂H₂₄O₂), the monoclinic P2₁/c space group with cell dimensions a=26.643A˚ , b=8.165A˚ , c=16.226A˚ , and β=107.56∘ reveals significant steric relief[5]. The bridging methano-group forces the cyclohepta-ring into a rigid boat-like conformation, minimizing transannular strain. Such geometric constraints are critical when designing derivatives intended to lock a pharmacophore into a specific bioactive conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation steps.

Protocol A: Synthesis of 3-((4-Ethylphenyl)sulfonyl)-7-methoxy-1,2-dihydronaphthalene

This protocol leverages EDA complex activation for regioselective sulfonylation[1][2].

-

Preparation of the EDA Complex : In an oven-dried Schlenk tube under an inert nitrogen atmosphere, combine the thianthrenium salt (0.2 mmol) and DABCO (acting as the SO₂ surrogate).

-

Causality Check: The immediate color change indicates the successful formation of the charge-transfer EDA complex, validating the initiation of the reaction.

-

-

Substrate Addition : Add 7-methoxy-1,2-dihydronaphthalene (0.2 mmol) dissolved in anhydrous dichloromethane (2 mL).

-

Reaction Execution : Stir the mixture at room temperature for 12 hours. No photocatalyst or external irradiation is required[2].

-

Purification : Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (9/1)[1].

-

Validation : Confirm the product (colorless oil/solid) via ¹H NMR. Key diagnostic signals include the methoxy singlet at δ 3.80 ppm and the distinct triplet of the C1/C2 aliphatic protons around δ 2.83 and 2.47 ppm[1].

Protocol B: Single-Crystal Growth and X-Ray Diffraction Workflow

A high-quality crystal is a prerequisite for accurate structural elucidation.

-

Crystal Growth (Vapor Diffusion Method) :

-

Dissolve 10 mg of the purified derivative in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., dichloromethane).

-

Place the open vial inside a larger closed jar containing 5 mL of a "poor" anti-solvent (e.g., hexane).

-

Causality: Slow vapor diffusion ensures controlled supersaturation, preventing the kinetic trapping of amorphous precipitates and allowing thermodynamically stable single crystals to form.

-

-

Mounting : Under a polarized light microscope, select a crystal with sharp extinction (indicating a lack of twinning). Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

-

Data Collection : Transfer the mounted crystal to a diffractometer (e.g., Bruker D8 QUEST) equipped with a cold stream (100 K to 113 K, or -160°C as historically used[1][5]). Cooling minimizes atomic thermal vibration (anisotropic displacement), yielding higher resolution data at higher 2θ angles.

-

Structure Solution and Refinement :

-

Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation: Ensure the final R1 value is ≤0.05 and wR2≤0.15 . A low R-value mathematically validates that the theoretical model accurately represents the observed electron density[5].

-

Self-validating crystallographic workflow from synthesis to CCDC deposition.

Conclusion

The 7-methoxy-1,2-dihydronaphthalene scaffold provides a highly tunable platform for generating complex, stereochemically rich molecules. Whether undergoing EDA-activated sulfonylation[2], metal-catalyzed annulation[4], or radical dimerization[5], the rigorous application of single-crystal X-ray diffraction is mandatory to confirm the 3D architecture. By adhering to the standardized growth and refinement protocols detailed above, drug development professionals can confidently map the structure-activity relationships (SAR) of these promising pharmacophores.

References

-

van der Helm, D., Wu, K. K., Ansell, L. L., Ruehle, P. H., & Eisenbraun, E. J. (1977). The structure of a cyclodimer from reaction of 7-methoxy-1,2-dihydronaphthalene with sodium and ethylenediamine. A comparison of bond distances and angles in two molecules. Acta Crystallographica Section B, 33(7), 2041-2047. URL:[Link]

-

Li, C., Yang, Y., Xiong, X., Ma, X., Song, M., He, Z., & Li, H. (2025). Regioselective Sulfonylation of Methylenecyclopropanes with Thianthrenium Salts Enabled by Electron Donor–Acceptor Complex Activation. The Journal of Organic Chemistry, 90(24), 8124-8135. URL:[Link]

-

ACS Omega (2020). Regio- and Stereoselective Synthesis of the Core Structure of Hexahydrobenzo[c]phenanthridine Alkaloids via Redox-Neutral CpRh(III)-Catalyzed C–H/N–H Annulation of Cyclic Alkenes with Benzamides.* ACS Omega. URL:[Link]

Sources

Application Note & Protocol: Regioselective Sulfonylation of 7-Methoxy-1,2-dihydronaphthalene

Abstract

This document provides a comprehensive guide to the regioselective sulfonylation of 7-Methoxy-1,2-dihydronaphthalene, a key transformation for introducing the sulfonyl functional group into a privileged scaffold relevant to medicinal chemistry and materials science. Sulfonated aromatic compounds are pivotal in drug development, often enhancing aqueous solubility and modulating pharmacological activity.[1] This protocol details a robust method utilizing a Vilsmeier-Haack type approach, which offers mild reaction conditions and high regioselectivity, circumventing the harshness of traditional sulfonating agents like fuming sulfuric acid.[2][3] We will explore the mechanistic underpinnings that govern the reaction's selectivity, provide a detailed, step-by-step experimental procedure, and offer insights for troubleshooting and optimization.

Introduction: The Strategic Importance of Sulfonylation

The introduction of a sulfonyl group (—SO₂R) or a sulfonic acid group (—SO₃H) onto an aromatic core is a cornerstone of modern organic synthesis.[1] These functional groups are present in a wide array of commercial pharmaceuticals, acting as bioisosteres for carboxylic acids, improving pharmacokinetic profiles, and serving as key synthetic handles for further molecular elaboration. The substrate, 7-Methoxy-1,2-dihydronaphthalene, is an electron-rich aromatic system, making it an ideal candidate for electrophilic aromatic substitution (SEAr).[4][5][6] However, the primary challenge lies in controlling the position of the incoming electrophile. This protocol focuses on achieving high regioselectivity by leveraging the directing effects of the methoxy substituent and employing a precisely controlled electrophile generated in situ.

Mechanistic Rationale and Principles of Regioselectivity

The sulfonylation of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[7] The mechanism proceeds through a two-step addition-elimination pathway.[8][9]

-

Electrophile Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[9][10]

-

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon, restoring the stable aromatic system.[2][8]

Controlling Regioselectivity:

In 7-Methoxy-1,2-dihydronaphthalene, the powerful electron-donating methoxy group (—OCH₃) is an activating, ortho, para-director.[10] This means it enriches the electron density at the positions ortho (C6) and para (C8) to itself, making them the most likely sites for electrophilic attack.

-

Electronic Effects: The methoxy group stabilizes the cationic intermediate (the arenium ion or sigma complex) through resonance when the attack occurs at the C6 or C8 positions.

-

Steric Effects: The C8 position is sterically hindered by the adjacent fused dihydronaphthalene ring. Therefore, the electrophilic attack is predicted to occur preferentially at the less sterically encumbered C6 position .

The Vilsmeier-Haack Approach:

Traditional sulfonylation often uses highly corrosive and reactive agents like SO₃ or oleum. A milder and more controlled alternative is a Vilsmeier-Haack type reaction.[3][11] In this methodology, a Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃, or thionyl chloride, SOCl₂). This reagent can then be used to deliver an electrophile to an electron-rich arene. For sulfonylation, the Vilsmeier reagent is used in conjunction with a source of the sulfonyl group, such as sodium bisulfite (NaHSO₃), to generate the active sulfonating electrophile under controlled conditions.[3]

Caption: Overview of the Vilsmeier-Haack type sulfonylation mechanism.

Experimental Protocol

This protocol describes the regioselective sulfonylation at the C6 position of 7-Methoxy-1,2-dihydronaphthalene.

Materials and Reagents

| Reagent | CAS Number | Grade | Supplier | Notes |

| 7-Methoxy-1,2-dihydronaphthalene | 52178-91-3 | ≥97% | Commercial | |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Commercial | Store over molecular sieves. |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Reagent grade, ≥99% | Commercial | Handle in a fume hood. Corrosive. |

| Sodium bisulfite (NaHSO₃) | 7631-90-5 | Reagent grade | Commercial | |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ≥99.8% | Commercial | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | Lab-prepared | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Commercial | For drying organic layers. |

| Ethyl Acetate | 141-78-6 | ACS Grade | Commercial | For chromatography. |

| Hexanes | 110-54-3 | ACS Grade | Commercial | For chromatography. |

Equipment

-

Round-bottom flasks (flame-dried)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: A step-by-step experimental workflow for the sulfonylation reaction.

-

Preparation of the Vilsmeier Reagent:

-

To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (20 mL).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Stir the resulting mixture at 0°C for 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent should form.[12]

-

-

Sulfonylation Reaction:

-

To the stirred suspension of the Vilsmeier reagent, add sodium bisulfite (1.5 eq) in one portion.

-

In a separate flask, dissolve 7-Methoxy-1,2-dihydronaphthalene (1.0 eq) in a minimal amount of anhydrous DMF (5 mL).

-

Add the substrate solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be significantly more polar than the starting material.

-

-

Workup and Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the flask back down to 0°C in an ice bath.

-

In a separate large beaker, prepare a mixture of crushed ice (approx. 100 g).

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. CAUTION: This quenching process is exothermic.

-

Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

-

Extraction and Drying:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Characterize the final product, sodium 7-methoxy-3,4-dihydronaphthalene-2-sulfonate, by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Safety and Troubleshooting

-

Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is exothermic and should be performed slowly and with caution.

-

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are completely anhydrous, as moisture will decompose the Vilsmeier reagent. The reaction temperature may need optimization.

-

Incomplete Reaction: If the starting material persists, the reaction time can be extended, or the temperature can be slightly increased. Ensure efficient stirring.

-

Formation of Byproducts: Impure starting materials or incorrect stoichiometry can lead to side reactions. Purification of the starting dihydronaphthalene may be necessary.

-

Conclusion

This application note provides a detailed and reliable protocol for the regioselective C6-sulfonylation of 7-Methoxy-1,2-dihydronaphthalene. By employing a Vilsmeier-Haack type approach, this method offers a mild and controlled alternative to traditional sulfonylation techniques, yielding the desired product with high selectivity. The principles and procedures outlined herein are applicable to a broader range of electron-rich aromatic substrates, making this a valuable tool for researchers in synthetic and medicinal chemistry.

References

- Benchchem. (n.d.). Protocol for the sulfonation of aromatic compounds using 3-(4-Fluorophenyl)propane-1.

- ResearchGate. (n.d.). Method for the sulfenylation of various electron-rich compounds.

- PMC. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics.

- RSC Publishing. (n.d.). Metal-free introduction of primary sulfonamide into electron-rich aromatics.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- ACS Publications. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation | Organic Letters.

- Unknown. (n.d.).

- Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism.

- ChemSpider Synthetic Pages. (2015, June 28). Syn-dioxygenation of 7-methoxy-4-methyl-1,2-dihydronaphthalene.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Unknown. (n.d.).

- PubChem. (n.d.). 7-Methoxy-1,2-dihydronaphthalene | C11H12O | CID 594778.

- Chemical Synthesis Database. (2025, May 20). 7-methoxy-1,2-dihydronaphthalene.

- Appchem. (n.d.). 7-Methoxy-1,2-dihydronaphthalene | 52178-91-3 | C11H12O.

- PMC. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- PMC. (n.d.). Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes.

- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.

- Scirp.org. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Indian Academy of Sciences. (n.d.). Vilsmeier reaction on some 6- and 7-methoxy-1- and 2-tetralones.

- Chem-Station. (2009, June 9). ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction.

- ACS Publications. (2014, January 29). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine | The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

- The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). The University of Osaka Institutional Knowledge Archive.

- ChemRxiv. (2025, October 15). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.

- Beilstein Journals. (2021, December 2). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group.

- Organic Syntheses Procedure. (n.d.). [- Spiro[4.5]decan-1-one, 4-methoxy].

- Organic Chemistry Portal. (2014). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters.

- PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methoxy-phthalide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Metal-free introduction of primary sulfonamide into electron-rich aromatics - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.uci.edu [chem.uci.edu]

- 11. ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction | Chem-Station (ケムステ) [chem-station.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Synthesis of Hexahydrobenzo[c]phenanthridine Alkaloids from 7-Methoxy-1,2-dihydronaphthalene: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of hexahydrobenzo[c]phenanthridine alkaloids, a class of compounds with significant biological activities, including potential as anticancer agents.[1][2] The synthetic strategy commences with the readily available starting material, 7-Methoxy-1,2-dihydronaphthalene, and navigates through key transformations to construct the complex tetracyclic core of these alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Hexahydrobenzo[c]phenanthridine Alkaloids

Hexahydrobenzo[c]phenanthridine alkaloids are a prominent family of isoquinoline alkaloids found in various plant species, particularly in the Papaveraceae family.[1] Prominent members of this class, such as nitidine and fagaronine, have garnered considerable attention for their potent biological activities, including antileukemic and antiviral properties.[3][4] The core structure, characterized by a fused tetracyclic system, presents a compelling scaffold for the development of novel therapeutic agents. The synthesis of these complex molecules is a challenging yet rewarding endeavor in medicinal chemistry, enabling access to natural products and their analogues for further biological evaluation.

This guide will delineate a robust synthetic pathway, emphasizing the strategic rationale behind each transformation and providing detailed, step-by-step protocols. We will explore a modern and efficient rhodium-catalyzed annulation reaction for the construction of the core structure, alongside a more classical approach involving the Bischler-Napieralski reaction.

Overall Synthetic Workflow

The synthesis is designed as a multi-step process, beginning with the functionalization of the starting material, followed by the key cyclization to form the tetracyclic core, and concluding with the reduction to the desired hexahydrobenzo[c]phenanthridine scaffold.

Caption: Overall synthetic workflow from 7-Methoxy-1,2-dihydronaphthalene.

Part 1: Synthesis of the Key Intermediate: 7-Methoxy-1-tetralone

The initial step involves the oxidation of the benzylic position of 7-Methoxy-1,2-dihydronaphthalene to afford the corresponding tetralone. This transformation is crucial as the ketone functionality serves as a handle for subsequent carbon-carbon bond formations. A variety of oxidizing agents can be employed for this purpose; however, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous acetic acid provides a regioselective and high-yielding method.[5]

Protocol 1: Oxidation of 7-Methoxy-1,2-dihydronaphthalene

| Reagent/Parameter | Quantity/Value |

| 7-Methoxy-1,2-dihydronaphthalene | 1.0 g (5.74 mmol) |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.57 g (6.89 mmol) |

| Acetic Acid | 20 mL |

| Water | 5 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | ~90-95% |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 7-Methoxy-1,2-dihydronaphthalene (1.0 g, 5.74 mmol), acetic acid (20 mL), and water (5 mL).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.57 g, 6.89 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Methoxy-1-tetralone as a solid.

Part 2: Construction of the Hexahydrobenzo[c]phenanthridine Core

With the key tetralone intermediate in hand, the next critical phase is the construction of the tetracyclic core. We present a highly efficient, modern approach utilizing a rhodium-catalyzed C-H/N-H annulation.

Method A: Rhodium(III)-Catalyzed C-H/N-H Annulation

This method provides a direct and atom-economical route to the hexahydrobenzo[c]phenanthridine core through the annulation of a dihydronaphthalene with a benzamide derivative.[6] The reaction proceeds with high regio- and stereoselectivity.

Caption: Rhodium-catalyzed C-H/N-H annulation for core synthesis.

Protocol 2: Rhodium-Catalyzed Synthesis of the Hexahydrobenzo[c]phenanthridinone Core

| Reagent/Parameter | Quantity/Value |

| 7-Methoxy-1,2-dihydronaphthalene | 174 mg (1.0 mmol) |

| N-(Pivaloyloxy)benzamide | 221 mg (1.0 mmol) |

| [Cp*RhCl₂]₂ | 31 mg (0.05 mmol) |

| AgSbF₆ | 69 mg (0.2 mmol) |

| Pivalic Acid (PivOH) | 102 mg (1.0 mmol) |

| 1,2-Dichloroethane (DCE) | 5 mL |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Expected Yield | ~70-80% |

Procedure:

-

To an oven-dried Schlenk tube, add N-(pivaloyloxy)benzamide (221 mg, 1.0 mmol), [Cp*RhCl₂]₂ (31 mg, 0.05 mmol), AgSbF₆ (69 mg, 0.2 mmol), and pivalic acid (102 mg, 1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add 7-Methoxy-1,2-dihydronaphthalene (174 mg, 1.0 mmol) and 1,2-dichloroethane (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired hexahydrobenzo[c]phenanthridinone.

Part 3: Final Reduction to Hexahydrobenzo[c]phenanthridine

The final step in the synthesis is the reduction of the benzo[c]phenanthridinone intermediate to the target hexahydrobenzo[c]phenanthridine alkaloid. This can be achieved through catalytic hydrogenation, which typically proceeds with high efficiency.

Protocol 3: Catalytic Hydrogenation of the Benzo[c]phenanthridinone

| Reagent/Parameter | Quantity/Value |

| Hexahydrobenzo[c]phenanthridinone | 100 mg (approx. 0.3 mmol) |

| Palladium on Carbon (10% Pd/C) | 20 mg |

| Ethanol | 10 mL |

| Hydrogen Pressure | 50 atm |

| Reaction Temperature | 50 °C |

| Reaction Time | 24 hours |

| Expected Yield | >90% |

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the hexahydrobenzo[c]phenanthridinone (100 mg) in ethanol (10 mL).

-

Carefully add 10% palladium on carbon (20 mg) to the solution.

-

Seal the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 atm.

-

Heat the reaction mixture to 50 °C and stir for 24 hours.

-

After cooling and carefully releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the hexahydrobenzo[c]phenanthridine product. Further purification can be achieved by recrystallization if necessary.

Alternative Classical Approach: Bischler-Napieralski/Friedel-Crafts Strategy

For laboratories not equipped for rhodium catalysis, a classical approach via the Bischler-Napieralski reaction offers a viable alternative. This route involves more steps but utilizes more common reagents.

-

Step 2a: Synthesis of a β-Arylethylamide: 7-Methoxy-1-tetralone is first converted to a suitable precursor, such as a 1-arylethylamine derivative, which is then acylated to form a β-arylethylamide.

-

Step 2b: Bischler-Napieralski Cyclization: The β-arylethylamide undergoes intramolecular cyclization in the presence of a dehydrating agent like POCl₃ to form a dihydroisoquinoline intermediate.[1][7][8]

-

Step 2c: Friedel-Crafts Cyclization: The final ring closure to form the benzo[c]phenanthridine core is achieved through an intramolecular Friedel-Crafts type reaction.

-

Step 3: Reduction: The resulting benzo[c]phenanthridine is then reduced as described in Protocol 3.

This classical pathway, while longer, is a testament to the foundational reactions in heterocyclic chemistry and provides a solid alternative for the synthesis of these important alkaloids.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide reliable and adaptable methods for accessing hexahydrobenzo[c]phenanthridine alkaloids from 7-Methoxy-1,2-dihydronaphthalene. The modern rhodium-catalyzed approach offers an efficient and elegant solution, while the classical Bischler-Napieralski strategy remains a robust alternative. These protocols will empower researchers to synthesize these biologically important molecules and their analogues, paving the way for further investigations into their therapeutic potential. Future work may focus on the development of enantioselective variants of these syntheses to access specific stereoisomers, which often exhibit distinct biological activities.

References

-

Fan, Q.-H., et al. (2017). Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives. Organic Letters, 19(6), 1458–1461. Available at: [Link]

-

Fan, Q.-H., et al. (2017). Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives. Organic Letters, 19(6), 1458–1461. Available at: [Link]

-

Yang, Z., et al. (2017). Ruthenium-Catalyzed Asymmetric Hydrogenation of Phenanthridines. Synfacts, 13(05), 0514. Available at: [Link]

-

Fan, Q.-H., et al. (2017). Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives. Request PDF. Available at: [Link]

-

Ravikumar, P. C., et al. (2020). Regio- and Stereoselective Synthesis of the Core Structure of Hexahydrobenzo[c]phenanthridine Alkaloids via Redox-Neutral Cp*Rh(III). ACS Omega, 5(29), 18361–18368. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. In Wikipedia. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from: [Link]

-

Slideshare. (2015, December 2). Bischler napieralski reaction. Retrieved from: [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 10(16), 3485–3488. Available at: [Link]

-

Slideshare. (2015, December 2). Bischler napieralski reaction. Retrieved from: [Link]

-

Shenvi, R. A., et al. (2014). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. The Journal of organic chemistry, 79(17), 7895-901. Available at: [Link]

-

Ravikumar, P. C., et al. (2020). Synthesis of tetra/hexahydrobenzo[c]phenanthridine Core Structure. ResearchGate. Available at: [Link]

-

Ninomiya, I., et al. (1978). Synthesis of Hexahydrobenzo(c)phenanthridine Alkaloids: (±)-Corynoline,(±)-12-Hydroxycorynoline,(±)-11-Epicorynoline,(±). Symposium on the Chemistry of Natural Products. Available at: [Link]

-

Saá, J. M., et al. (2006). General Synthesis of 8-Aryl-2-tetralones. The Journal of Organic Chemistry, 71(13), 4995-5001. Available at: [Link]

-

Various Authors. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Publishing. Available at: [Link]

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from: [Link]

-

Boukouvalas, J., & Nagle, K. M. (2018). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, 2009(11), 228-234. Available at: [Link]

-

Sotomayor, N., Domínguez, E., & Lete, E. (1994). A convenient approach to the synthesis of benzo[c]phenanthridines via intramolecular cyclization of enamides. Tetrahedron Letters, 35(18), 2973-2976. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A facile one-pot synthesis of tetrahydrodibenzo[a,i]phenanthridines and novel hexahydrodicyclopenta[b,d]pyridines. Journal of Chemical and Pharmaceutical Research, 6(6), 1605-1612. Available at: [Link]

-

Anantha Reddy, P., & Krishna Rao, G. S. (1980). Vilsmeier reaction on some 6- and 7-methoxy-1- and 2-tetralones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(5), 435-439. Available at: [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2846. Available at: [Link]

-

Lee, J., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available at: [Link]

-

Chen, F., et al. (2021). Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. Available at: [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules (Basel, Switzerland), 26(1), 103. Available at: [Link]

-

Chem-Station. (2009, June 30). Robinson Annulation. Retrieved from: [Link]

-

Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from: [Link]

-

Ahmed, N. S., et al. (2020). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. Available at: [Link]

-

Cerna, I., et al. (2020). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Molecules (Basel, Switzerland), 25(23), 5756. Available at: [Link]

-

Various Authors. (2024). Dual state emission of 7-methoxy-2-(6-subsitutedbenzo[d]thiazol-2-yl)naphthalen-1-ol via ESIPT: A synergistic experimental-theoretical study. DOI. Available at: [Link]

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. 7 Hexahydrobenzo(c)phenanthridine Alkaloidsの合成 : (±)-Corynoline,(±)-12-Hydroxycorynoline,(±)-11-Epicorynoline,(±)-Homochelidonineの全合成 [jstage.jst.go.jp]

- 3. Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Flash Column Chromatography Purification of 7-Methoxy-1,2-dihydronaphthalene

Introduction & Scientific Context

7-Methoxy-1,2-dihydronaphthalene is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), including melatonin receptor agonists like agomelatine [[1]]() and novel TET2 inhibitors 2. The compound is typically accessed via the sodium borohydride reduction of 7-methoxy-1-tetralone followed by acid-catalyzed dehydration 3, 4.

Despite its straightforward synthesis, the purification of this dihydronaphthalene presents unique chromatographic challenges. Due to its propensity for acid-catalyzed isomerization and oxidative aromatization, standard purification protocols often lead to significant yield losses. This application note provides a field-proven, self-validating protocol designed by application scientists to ensure the high-yield recovery and structural integrity of 7-methoxy-1,2-dihydronaphthalene.

Physicochemical Challenges & Causality

The Problem: The electron-donating C7-methoxy group significantly increases the electron density of the fused aromatic ring. When exposed to the mildly acidic silanol groups (pKa ~4.5–5.0) on standard unmodified silica gel, the dihydronaphthalene double bond can be protonated. This stabilizes a carbocation intermediate that facilitates rapid double-bond migration (isomerization to the thermodynamically favored 1,4-dihydronaphthalene) or complete oxidative aromatization to 7-methoxynaphthalene.

The Solution: To suppress this degradation, the stationary phase must be deactivated. The addition of a basic modifier, such as 1% triethylamine (Et₃N), to the mobile phase neutralizes the acidic silanol sites, ensuring the target molecule does not degrade during column transit 5.

Experimental Workflow

Fig 1. Chromatographic workflow for the purification of 7-Methoxy-1,2-dihydronaphthalene.

Self-Validating Protocol: 2D-TLC Stability Check

Before committing the crude batch to the column, establish trustworthiness through a 2D-TLC system suitability test. This self-validating step confirms whether your specific batch of silica gel requires basic deactivation.

-

Spot the crude mixture in the bottom-left corner of a 5x5 cm Silica Gel 60 F₂₅₄ plate.

-

Develop the plate in Hexane/EtOAc (95:5).

-

Dry the plate thoroughly under a gentle stream of nitrogen.

-

Rotate the plate 90 degrees and develop it again in the identical solvent system.

-

Causality Check: If the product spot (Rf ~0.45) lies perfectly on the diagonal axis, it is stable. If secondary spots appear below the diagonal, the compound is degrading on the silica, definitively mandating the use of Et₃N buffering.

Quantitative Chromatographic Data

Table 1: Mobile Phase Optimization for 7-Methoxy-1,2-dihydronaphthalene

| Solvent System (v/v) | Rf (Product) | Rf (Tetralone Impurity) | Resolution & Causality Observations |

| Hexane/EtOAc (95:5) | 0.45 | 0.15 | Optimal resolution. Provides excellent band separation without excessive solvent consumption. |

| Pet. Ether/Et₂O (19:1) | 0.50 | 0.20 | Good alternative. Highly volatile, making low-temp concentration easier, but poses higher flammability risks. |

| Hexane/EtOAc (90:10) | 0.65 | 0.30 | Too fast. Risk of co-elution with unreacted starting material and band broadening. |

| 100% Hexane | 0.10 | 0.00 | Excessive retention. Leads to severe band broadening and poor recovery. |

Step-by-Step Purification Methodology

Phase 1: Stationary Phase Deactivation

-

Why: Standard silica gel (pH ~4.5–5.5) will protonate the electron-rich double bond, causing yield loss.

-

Action: Prepare a mobile phase of Hexane/EtOAc (95:5 v/v) supplemented with 1% v/v Triethylamine (Et₃N). Slurry-pack the flash column with Silica Gel 60 (230–400 mesh) using this neutralized solvent system. Flush the column with at least two column volumes (CV) of the solvent to ensure complete neutralization of the silanol sites.

Phase 2: Inert Dry Loading

-

Why: Evaporating the crude mixture directly onto silica gel exposes the compound to concentrated acidic sites without the buffering capacity of the mobile phase, leading to pre-column degradation.

-

Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add Celite 545 (diatomaceous earth) at a 1:3 sample-to-Celite mass ratio. Evaporate the DCM under reduced pressure at <30°C until a free-flowing powder is obtained. Load this inert powder evenly onto the column head.

Phase 3: Isocratic Elution & Recovery

-

Why: Gradient elution can cause unexpected band broadening for highly non-polar compounds. Isocratic elution maintains a constant Rf and predictable peak shapes.

-

Action: Elute using the neutralized Hexane/EtOAc (95:5) system. Collect fractions in small volumes (e.g., 15–20 mL for a 50 g column) to prevent tailing co-elution with the unreacted 7-methoxy-1-tetralone. Monitor fractions via TLC (UV 254 nm and KMnO₄ stain).

Phase 4: Low-Temperature Concentration

-

Why: 7-Methoxy-1,2-dihydronaphthalene possesses a relatively high vapor pressure and is thermally sensitive to oxidative aromatization.

-

Action: Pool the product-containing fractions. Concentrate in vacuo using a rotary evaporator with the water bath strictly maintained below 35°C . Break the vacuum with nitrogen gas, rather than ambient air, to prevent oxidative degradation.

Quality Control & Characterization Benchmarks

To verify the success of the purification, compare the isolated product against the following established spectral benchmarks 6:

Table 2: Quality Control Parameters

| Parameter | Expected Value / Observation |

| LC-MS (ESI+) | m/z = 161 [M+H]⁺ |

| ¹H-NMR (CDCl₃) | δ 2.30 (m, 2H), 2.79 (t, 2H), 3.81 (s, 3H, -OCH₃), 5.91 (m, 1H, vinylic) , 6.55 (d, 1H, vinylic) , 6.69 (m, 2H), 6.96 (d, 1H). |

| Visual (TLC) | Strongly UV active (254 nm); stains dark brown/yellow immediately with KMnO₄. |

References

-

[2] WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors. Google Patents. 2

-

[3] Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. Marquette University e-Publications. 3

-

[5] Highly Selective Palladium-Catalyzed Synthesis of Protected α,β-Unsaturated Methyl Ketones and 2-Alkoxy-1,3-butadienes. High-Speed Chemistry by Microwave Flash Heating. ACS Publications. 5

-